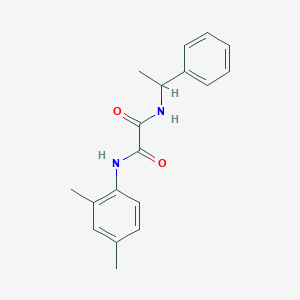![molecular formula C22H21BrN2O3S B4072151 N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4072151.png)
N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide
説明
N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide inhibits the activity of HSP90 by binding to its ATP-binding site, thereby preventing the ATP-dependent conformational changes required for the stabilization of client proteins. This leads to the degradation of oncogenic proteins, which in turn inhibits cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis (programmed cell death), and inhibit angiogenesis (formation of new blood vessels). It has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of HSP90, which makes it an excellent tool for studying the role of HSP90 in cancer cell growth and proliferation. It has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide is its relatively low solubility in aqueous media, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide. One of the areas of research is the development of more potent and selective HSP90 inhibitors based on the structure of N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide. Another area of research is the investigation of the combination therapy of N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide with other anticancer drugs, which can lead to synergistic effects. Additionally, the investigation of the role of N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide in other diseases, such as neurodegenerative diseases, can provide new insights into its potential applications in medicine.
Conclusion:
In conclusion, N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide is a chemical compound that has potential applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on this compound can lead to the development of new and effective therapies for various diseases.
科学的研究の応用
N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has potential applications in medicinal chemistry. It has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a chaperone protein that plays a crucial role in the folding and stabilization of various client proteins, including oncogenic proteins. Inhibition of HSP90 can lead to the degradation of oncogenic proteins, thereby inhibiting cancer cell growth and proliferation. N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
N-(4-bromophenyl)-4-[(2-methylphenyl)methyl-methylsulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-16-5-3-4-6-18(16)15-25(29(2,27)28)21-13-7-17(8-14-21)22(26)24-20-11-9-19(23)10-12-20/h3-14H,15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCBNTJZOPYZKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4072101.png)
![1-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B4072107.png)
![N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B4072110.png)
![5-benzyl-2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B4072115.png)
![4-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethoxy}-N-cyclohexylbenzenesulfonamide](/img/structure/B4072119.png)
![N-methyl-1-[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B4072124.png)
![N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4072127.png)
![ethyl 4-({[5-methyl-2-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B4072135.png)
![6-amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4072137.png)
![2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4072158.png)
![2-{5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4072166.png)
![6-(2-amino-4,5-dimethylphenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4072172.png)
![3-methyl-N-[(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4072176.png)